Phosphohistidine

Description

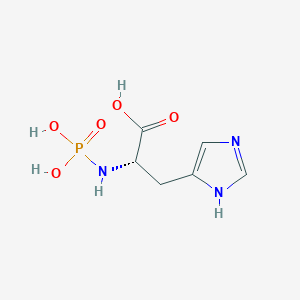

Structure

3D Structure

Properties

CAS No. |

4936-08-7 |

|---|---|

Molecular Formula |

C6H10N3O5P |

Molecular Weight |

235.13 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid |

InChI |

InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14)/t5-/m0/s1 |

InChI Key |

FDIKHVQUPVCJFA-YFKPBYRVSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NP(=O)(O)O |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

4936-08-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-phosphohistidine 1-phosphono-L-histidine 3-phosphohistidine phosphohistidine |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Phosphohistidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphohistidine (pHis), a chemically labile but biologically significant post-translational modification, has traversed a fascinating journey from its initial discovery as a metabolic intermediate to its emerging role as a key player in cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with the study of this compound. We delve into the seminal experiments that first identified this elusive modification, detail the protocols for its synthesis and characterization, and present key signaling pathways where it plays a pivotal role. Quantitative data on the stability of this compound isomers are summarized, and the evolution of detection methods, from radiolabeling to the development of specific antibodies, is chronicled. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking a deeper understanding of this compound's biochemistry and its potential as a therapeutic target.

The Dawn of a New Phosphoamino Acid: The Discovery of this compound

The story of this compound begins in 1962 with the pioneering work of Paul D. Boyer and his colleagues.[1] While investigating the mechanism of oxidative phosphorylation in bovine liver mitochondria, they identified a phosphorylated intermediate that was unusually labile, particularly under acidic conditions.[1] This discovery marked the addition of a new, and chemically distinct, member to the family of phosphoamino acids.

Initial Observations and Identification

The initial breakthrough came from experiments with the mitochondrial enzyme succinyl-CoA synthetase (SCS), a key component of the tricarboxylic acid (TCA) cycle.[1] Boyer's team observed that SCS contained a phosphorylated residue that was integral to its catalytic cycle, specifically in the substrate-level phosphorylation that generates ATP or GTP.[1] This phosphorylated form of the enzyme was found to be a high-energy intermediate.

The definitive identification of this novel phosphorylated amino acid as this compound was a meticulous process, given its instability. The researchers employed a combination of radiolabeling, enzymatic digestion, and electrophoretic and chromatographic techniques to isolate and characterize the modified residue.

The Two Isomers of this compound

A unique feature of this compound is the existence of two distinct isomers: 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis).[1] This arises from the ability of the phosphate (B84403) group to attach to either of the two nitrogen atoms in the imidazole (B134444) ring of histidine. The initial discovery identified the 3-pHis isomer in succinyl-CoA synthetase.[1] Subsequent research has shown that both isomers are biologically relevant, with 3-pHis being the more thermodynamically stable of the two.[2][3][4]

Chemical Properties and Stability

A defining characteristic of the phosphoramidate (B1195095) (P-N) bond in this compound is its high standard free energy of hydrolysis (−12 to −14 kcal/mol), which is significantly higher than that of the phosphoester bonds in phosphoserine, phosphothreonine, and phosphotyrosine (−6.5 to −9.5 kcal/mol).[2] This high-energy nature is crucial for its role in phosphotransfer reactions. However, this lability, especially in acidic conditions, posed a significant challenge to its study for many decades.[2]

Quantitative Analysis of Stability

The stability of the two this compound isomers is highly dependent on pH and temperature. The work by Hultquist, Moyer, and Boyer in 1966 provided the first detailed quantitative analysis of their hydrolysis rates.

| pH | Temperature (°C) | Isomer | Half-life (minutes) |

| 7.0 | 46 | 1-pHis | 1 |

| 8.0 | 46 | 1-pHis | 34 |

| >7.0 | 46 | 3-pHis | 78 |

Data sourced from Hultquist et al., 1966 and subsequent reviews.[2]

It is important to note that the stability of this compound within a protein can be influenced by the local microenvironment.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments in the history of this compound research, based on the original publications and subsequent refinements.

Protocol 1: Initial Isolation and Identification of this compound from a Phosphoprotein (Adapted from Boyer et al., 1962)

This protocol outlines the general steps used in the original discovery to isolate and identify this compound from a ³²P-labeled mitochondrial protein.

Objective: To isolate and identify the acid-labile phosphorylated amino acid from succinyl-CoA synthetase.

Materials:

-

Bovine liver mitochondria

-

³²P-orthophosphate

-

Trichloroacetic acid (TCA)

-

Pronase or other broad-spectrum proteases

-

Buffers for electrophoresis and chromatography (alkaline pH)

-

Electrophoresis apparatus

-

Chromatography columns

-

Scintillation counter

Methodology:

-

In vitro Phosphorylation: Incubate isolated bovine liver mitochondria with ³²P-orthophosphate under conditions that promote oxidative phosphorylation, leading to the labeling of intermediates like the phosphorylated form of succinyl-CoA synthetase.

-

Protein Precipitation: Precipitate the mitochondrial proteins using cold trichloroacetic acid (TCA). This step must be performed rapidly to minimize acid-induced hydrolysis of the this compound.

-

Washing: Wash the protein pellet extensively with cold TCA and then with ethanol (B145695) and ether to remove unincorporated ³²P and lipids.

-

Enzymatic Digestion: Resuspend the protein pellet in an alkaline buffer (pH > 8.0) and digest with a broad-spectrum protease like Pronase to break down the protein into individual amino acids and small peptides. Maintaining an alkaline pH is critical to preserve the this compound.

-

Separation by Electrophoresis: Subject the digest to high-voltage paper electrophoresis at an alkaline pH.

-

Separation by Chromatography: Further purify the radiolabeled components from the electrophoresis step using ion-exchange or paper chromatography.

-

Identification: Compare the electrophoretic and chromatographic mobility of the unknown ³²P-labeled compound with that of synthetically prepared 1-phosphohistidine and 3-phosphohistidine standards.

-

Quantification: Use a scintillation counter to determine the amount of radioactivity in the spots corresponding to the this compound standards.

Protocol 2: Chemical Synthesis and Purification of 1-Phosphohistidine and 3-Phosphohistidine (Adapted from Hultquist, Moyer, and Boyer, 1966)

This protocol describes the chemical synthesis of the two isomers of this compound, which were essential for their definitive identification and characterization.

Objective: To synthesize and purify 1-phosphohistidine and 3-phosphohistidine.

Materials:

-

L-histidine

-

Phosphoramidate or phosphoryl chloride (POCl₃)

-

Alkaline and acidic buffers

-

Dowex 1 and Dowex 50 ion-exchange resins

-

Ninhydrin (B49086) reagent

Methodology:

-

Phosphorylation Reaction: React L-histidine with a phosphorylating agent such as phosphoramidate or phosphoryl chloride in an aqueous solution. The pH of the reaction mixture influences the ratio of the two isomers formed. Initially, the kinetically favored product is 1-pHis, which then isomerizes to the more thermodynamically stable 3-pHis over time, especially under neutral to slightly basic conditions.

-

Purification by Ion-Exchange Chromatography:

-

Apply the reaction mixture to a Dowex 1 (anion exchange) column to separate the phosphorylated histidines from unreacted histidine and inorganic phosphate.

-

Elute the this compound isomers using a gradient of increasing salt concentration or decreasing pH.

-

Further purify the isomers on a Dowex 50 (cation exchange) column.

-

-

Characterization:

-

Phosphate-to-Histidine Ratio: Determine the molar ratio of phosphate to histidine in the purified fractions using standard colorimetric assays for phosphate and the ninhydrin reaction for histidine.

-

Electrophoretic Mobility: Compare the electrophoretic mobility of the synthesized compounds with the radiolabeled compound isolated from the protein digest at various pH values.

-

UV Spectroscopy: Analyze the ultraviolet absorption spectra of the purified isomers.

-

NMR Spectroscopy: In later studies, ³¹P and ¹H NMR spectroscopy became the definitive methods for characterizing the two isomers.

-

This compound in Cellular Signaling

While initially discovered as a metabolic intermediate, the role of this compound in signal transduction, particularly in prokaryotes, is now well-established. Its significance in mammalian signaling is a rapidly expanding field of research.

The Two-Component System in Prokaryotes

In bacteria, two-component signal transduction systems are a primary mechanism for sensing and responding to environmental changes. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.

Mammalian this compound Signaling

In mammals, dedicated protein histidine kinases and phosphatases regulate cellular processes. The nucleoside diphosphate (B83284) kinases NME1 and NME2 act as histidine kinases, while enzymes like this compound phosphatase 1 (PHPT1) reverse this modification.

Modern Tools for this compound Research

The inherent instability of this compound spurred the development of innovative tools to study its biological roles.

Stable Analogs and Specific Antibodies

A major breakthrough was the chemical synthesis of stable, non-hydrolyzable analogs of this compound. These analogs, where the labile P-N bond is replaced with a more stable linkage, have been instrumental in generating the first specific monoclonal antibodies against both 1-pHis and 3-pHis. These antibodies have opened the door to studying this compound using standard immunological techniques like Western blotting, immunoprecipitation, and immunofluorescence, revolutionizing the field.

Mass Spectrometry

The analysis of this compound by mass spectrometry has required the development of specialized techniques to prevent the loss of the phosphate group during sample preparation and analysis. Methods that avoid acidic conditions and use gentler ionization techniques have been crucial for the successful identification and quantification of this compound-containing peptides.

Conclusion and Future Directions

From its humble beginnings as an enigmatic, labile compound in mitochondrial extracts, this compound has emerged as a crucial player in cellular regulation across all domains of life. The historical challenges posed by its chemical nature have been overcome through ingenuity in chemical synthesis and antibody development. For researchers and drug development professionals, the expanding landscape of the "phosphohistidinome" presents exciting new opportunities. Understanding the roles of histidine kinases and phosphatases in disease, particularly in cancer and inflammatory conditions, may pave the way for novel therapeutic strategies targeting this once-elusive post-translational modification. The continued development of advanced analytical tools will undoubtedly further illuminate the intricate and vital functions of this compound in health and disease.

References

- 1. Synthesis and characterization of histidine-phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The many ways that nature has exploited the unusual structural and chemical properties of this compound for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Enigmatic World of Phosphohistidine: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a fundamental mechanism of cellular regulation, historically dominated by studies of serine, threonine, and tyrosine phosphorylation. However, the less-explored, labile post-translational modification, phosphohistidine (pHis), is emerging as a critical player in a multitude of signaling pathways.[1] Despite its discovery decades ago, the inherent chemical instability of the phosphoramidate (B1195095) (P-N) bond has made pHis a challenging subject of study.[1] This guide provides a comprehensive overview of this compound, detailing its unique chemical properties, its regulatory roles in signaling cascades, and the enzymes that govern its dynamic turnover. We present quantitative data on pHis stability and abundance, detailed experimental protocols for its detection and analysis, and visual representations of key signaling pathways, offering a technical resource for researchers aiming to explore this exciting frontier in cell biology and drug discovery.

The Core of this compound: Chemistry and Properties

This compound is a high-energy phosphoamino acid, a characteristic that underpins its role as a transient intermediate in phosphoryl transfer reactions.[2] Unlike the stable phosphoesters of serine, threonine, and tyrosine, the phosphoramidate bond in pHis is highly susceptible to hydrolysis under acidic conditions and at elevated temperatures.[3]

Histidine can be phosphorylated on either of the two nitrogen atoms of its imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[4] Both isomers have been identified in vivo, with 3-pHis being the more chemically stable of the two.[5]

Quantitative Data on this compound

The following tables summarize key quantitative data regarding the stability and abundance of this compound, providing a comparative perspective against canonical phosphorylations.

| Parameter | 1-phosphohistidine (1-pHis) | 3-phosphohistidine (3-pHis) | Phosphoserine/threonine (pSer/pThr) | Reference(s) |

| Half-life (pH 7, 46°C) | 1 - 34 minutes | 78 minutes | Stable | [6] |

| Half-life (1M HCl, 46°C) | 18 - 25 seconds | Stable | Stable | [6] |

Table 1: Comparative Stability of Phosphoamino Acids.

| Measurement | Value | Cell Line | Method | Reference(s) |

| Abundance relative to pSer/pThr | ~1:3 | Human bronchial (16HBE14o-) | 31P NMR | [7][8] |

| Abundance relative to pTyr | ~15-20 times more abundant | Human bronchial (16HBE14o-) | 31P NMR | [7][8][9] |

| Concentration per gram of protein | 23 µmol/g | Human bronchial (16HBE14o-) | 31P NMR | [7][8] |

| Amount per cell | 1.8 fmol/cell | Human bronchial (16HBE14o-) | 31P NMR | [7][8] |

Table 2: Cellular Abundance of this compound.

Key Regulators: Histidine Kinases and Phosphatases

The dynamic regulation of this compound signaling is orchestrated by a dedicated set of enzymes: histidine kinases that add the phosphate (B84403) moiety and this compound phosphatases that remove it.

Mammalian Histidine Kinases: NME1 and NME2

In mammalian cells, the primary enzymes responsible for histidine phosphorylation are Nucleoside Diphosphate (B83284) Kinase 1 (NME1, also known as Nm23-H1) and NME2 (Nm23-H2).[3][4][10] These proteins are multifunctional, acting as both nucleoside diphosphate kinases (NDPKs) that maintain cellular NTP pools, and as protein histidine kinases.[11] The kinase activity involves autophosphorylation on a conserved histidine residue (His118) to form a 1-pHis intermediate, from which the phosphate is transferred to a histidine residue on a substrate protein.[12][13]

Mammalian this compound Phosphatases

Three key enzymes have been identified to dephosphorylate pHis in mammals:

-

This compound Phosphatase 1 (PHPT1): The first identified vertebrate protein histidine phosphatase.[10]

-

Phospholysine this compound Inorganic Pyrophosphate Phosphatase (LHPP): A tumor suppressor that dephosphorylates pHis and is frequently downregulated in various cancers.[4][10][14]

-

Phosphoglycerate Mutase 5 (PGAM5): A mitochondrial phosphatase with demonstrated pHis phosphatase activity.[10]

This compound in Cell Signaling Pathways

This compound signaling is integral to both prokaryotic and eukaryotic cellular processes.

Bacterial Two-Component Systems

The canonical role of pHis is exemplified in bacterial two-component signaling systems. This pathway enables bacteria to sense and respond to environmental stimuli.

References

- 1. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 2. LHPP suppresses bladder cancer cell proliferation and growth via inactivating AKT/p65 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Stable this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histidine phosphatase LHPP: an emerging player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histidine Phosphorylation: Protein Kinases and Phosphatases | MDPI [mdpi.com]

- 6. The many ways that nature has exploited the unusual structural and chemical properties of this compound for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of this compound in proteins in a mammalian cell line by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Histidine Phosphorylation: Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The actions of NME1/NDPK-A and NME2/NDPK-B as protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinase-catalyzed biotinylation for discovery and validation of substrates to multispecificity kinases NME1 and NME2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The relationship of NM23 (NME) metastasis suppressor histidine phosphorylation to its nucleoside diphosphate kinase, histidine protein kinase and motility suppression activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LHPP suppresses gastric cancer progression via the PI3K/AKT/mTOR signaling pathway [jcancer.org]

The Unstable Truth: A Technical Guide to the Chemical Stability and Lability of Phosphohistidine

For Researchers, Scientists, and Drug Development Professionals

Phosphohistidine (pHis), a high-energy phosphoramidate (B1195095) post-translational modification, is a critical but often overlooked player in cellular signaling.[1] While well-established in prokaryotic two-component systems, its role in mammalian biology is an expanding frontier, implicated in processes from G-protein signaling to cancer.[1][2] However, the inherent chemical instability of the P-N bond presents significant challenges for its study, creating a biochemical "blind spot" compared to its more stable phosphoester cousins, phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr).[1][3]

This technical guide provides an in-depth exploration of the chemical stability and lability of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in navigating the complexities of this elusive modification.

The Chemical Nature of this compound

Histidine phosphorylation occurs on either of the two nitrogen atoms of the imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis or Nτ-pHis) and 3-phosphohistidine (3-pHis or Nπ-pHis).[2][4] 3-pHis is the thermodynamically more stable isomer, while 1-pHis is often the kinetically favored product of chemical phosphorylation.[1][5] The phosphoramidate bond in both isomers has a high standard free energy of hydrolysis (ΔG°' ≈ -12 to -14 kcal/mol), significantly higher than that of the phosphoester bonds in pSer, pThr, and pTyr (-6.5 to -9.5 kcal/mol).[1][4] This high energy facilitates the transfer of the phosphoryl group, making pHis an excellent phosphoryl donor in signaling cascades.[1]

Factors Governing this compound Stability

The primary factor dictating pHis stability is pH . Unlike phosphoesters, which are stable under acidic conditions, the phosphoramidate bond of pHis is highly susceptible to acid-catalyzed hydrolysis.[1][3][6] This lability is a key characteristic used to differentiate pHis from other phosphoamino acids. Conversely, pHis is relatively stable under basic conditions.[1]

Temperature also plays a crucial role; high temperatures accelerate the degradation of pHis, particularly in acidic or neutral solutions.[4][5][6] The stability of pHis is also influenced by its local protein environment, meaning the half-life of a pHis residue within a protein can differ significantly from that of the free amino acid.[4]

Quantitative Stability Data

The following tables summarize the reported stability of this compound isomers under various conditions.

| Isomer | Condition | Half-life (t½) | Reference |

| 1-pHis | pH 7.0, 46°C | 1 minute | [4] |

| 1-pHis | pH 8.0, 46°C | 34 minutes | [4] |

| 3-pHis | pH >7.0, 46°C | 78 minutes | [4] |

| pHis | 1 M HCl, 46°C | 18-25 seconds | [4] |

| pHis | In Histone H4 (in vivo context) | ~2 hours | [4] |

Table 1: Half-lives of this compound isomers.

| Condition | Stability Outcome | Reference |

| Acidic pH (e.g., pH 3.0) | Rapid hydrolysis. Standard LC-MS/MS conditions can lead to sample loss. | [6] |

| Basic pH (e.g., pH 10.0, 4°C) | High stability. Recommended for sample lysis and storage. | [7] |

| Moderate Heat (60°C) at pH 6.0 | Efficient hydrolysis. | [6] |

| Strong Alkaline (e.g., 3 N KOH, 100°C) | pHis survives, while pSer and pThr are degraded. Used in classic PAA. | [1] |

Table 2: Qualitative stability of this compound under common experimental conditions.

Signaling Pathways Involving this compound

This compound is a central component of signaling pathways across all domains of life.

Prokaryotic Two-Component Systems

In bacteria, the canonical role of pHis is in two-component signaling systems, which allow the organism to sense and respond to environmental stimuli.[2] This pathway involves a sensor histidine kinase (HK) and a partner response regulator (RR).

Mammalian this compound Signaling

While less characterized than in prokaryotes, pHis signaling in mammals is gaining recognition.[1][2] The Nucleoside Diphosphate Kinases NME1 and NME2 act as protein histidine kinases, phosphorylating substrates to regulate diverse cellular processes.[2][5] This phosphorylation is reversed by specific this compound phosphatases like PHPT1.[4][5]

Experimental Protocols & Methodologies

Studying pHis requires specialized methods that account for its inherent instability.

Protocol 1: Chemical Synthesis of this compound Peptides

Selective phosphorylation of histidine residues in synthetic peptides can be achieved using phosphoramidate chemistry.[1]

-

Peptide Synthesis : Synthesize the desired peptide using standard solid-phase peptide synthesis (SPPS).

-

Phosphorylating Reagent : Prepare fresh potassium phosphoramidate.

-

Reaction : Dissolve the purified peptide in an aqueous buffer at pH 7.0-8.0.

-

Phosphorylation : Add potassium phosphoramidate to the peptide solution. The reaction kinetically favors the 1-pHis isomer, but with time, it converts to the more thermodynamically stable 3-pHis isomer.[1]

-

Monitoring : Monitor the reaction progress using HPLC and Mass Spectrometry.

-

Purification : Purify the pHis-containing peptide using reverse-phase HPLC, employing a buffer system with a pH that minimizes hydrolysis (e.g., mildly basic or a very short gradient with a weak acid like 0.1% formic acid).[1]

Protocol 2: Cell Lysis for pHis Preservation and Analysis

To prevent the loss of pHis during protein extraction, lysis must be performed under stabilizing conditions.

-

Lysis Buffer Preparation : Prepare a denaturing lysis buffer at a high pH. A recommended buffer contains 8 M urea, 1% SDS, and is buffered to pH 10.0 with a strong base.

-

Cell Harvest : Wash cells with cold PBS and harvest by scraping.

-

Lysis : Immediately resuspend the cell pellet in the cold (4°C) pHis-stabilizing lysis buffer.

-

Homogenization : Sonicate the lysate on ice to shear DNA and ensure complete lysis.

-

Clarification : Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.

-

Analysis : The supernatant can be used for downstream analysis. For techniques like Western blotting, ensure all subsequent steps (e.g., gel electrophoresis, transfer) are performed under conditions that maintain pHis stability where possible. For quantitative analysis, ³¹P NMR can be employed on lysates prepared this way to measure total pHis content.[8]

Workflow for pHis Stability Assay

A filter-binding assay can be used to quantify the acid-labile nature of phosphorylation on a purified protein.

Challenges and Future Directions in Drug Development

The lability of this compound makes it a challenging drug target. However, its emerging roles in human diseases like cancer are driving innovation.[1] Key strategies for drug development include:

-

Stable Analogs : The development of non-hydrolyzable pHis analogs, where the P-N bond is replaced with a stable P-C bond (phosphonates) or incorporated into a triazole ring (pTza), has been instrumental.[1][9] These analogs are crucial for generating specific antibodies and for structural biology studies.[2][9]

-

Targeting Kinases and Phosphatases : Developing inhibitors or modulators for mammalian histidine kinases (NME1/NME2) and phosphatases (PHPT1, LHPP) is a promising therapeutic avenue.[5][10]

-

Advanced Analytics : Improving mass spectrometry techniques to minimize pHis loss during analysis and developing more sensitive detection methods are critical for identifying pHis-regulated pathways in disease.[6][11]

The study of this compound is at an exciting inflection point. By understanding and overcoming the challenges posed by its chemical lability, researchers can unlock new signaling paradigms and develop novel therapeutic strategies for a range of human diseases.

References

- 1. Chasing this compound, an elusive sibling in the phosphoamino acid family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: this compound Signaling in Mammalian Cells [drug-dev.com]

- 3. Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The many ways that nature has exploited the unusual structural and chemical properties of this compound for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of this compound in proteins in a mammalian cell line by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Stable this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histidine Phosphorylation: Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A this compound Proteomics Strategy Based on Elucidation of a Unique Gas-Phase Phosphopeptide Fragmentation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Orchestrators of a Transient Signal: A Technical Guide to Enzymes in Phosphohistidine Metabolism

For Immediate Release

[City, State] – [Date] – The reversible phosphorylation of histidine residues is a critical, yet historically understudied, post-translational modification that plays a pivotal role in a multitude of cellular processes, from signal transduction to metabolic regulation. The lability of the phosphoramidate (B1195095) (P-N) bond in phosphohistidine (pHis) has presented significant analytical challenges, but recent advancements have brought the key enzymatic players into sharper focus. This guide provides an in-depth overview of the core enzymes responsible for the dynamic regulation of pHis signaling, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound Metabolism

Protein phosphorylation is a fundamental mechanism of cellular control, traditionally associated with serine, threonine, and tyrosine residues. However, histidine phosphorylation is now recognized as a vital signaling mechanism in both prokaryotic and eukaryotic systems.[1] In mammals, this modification is governed by a dedicated set of protein histidine kinases, which catalyze the transfer of a phosphoryl group to a histidine residue, and this compound phosphatases, which reverse this modification.[2][3] The two isomers of this compound, 1-pHis and 3-pHis, formed by phosphorylation on either the N-1 or N-3 nitrogen of the imidazole (B134444) ring, add another layer of complexity and potential for regulatory specificity.[4][5]

The Writers: Protein Histidine Kinases

In mammalian cells, the primary enzymes responsible for protein histidine phosphorylation are two members of the Nucleoside Diphosphate (B83284) Kinase (NDPK) family, NME1 and NME2.[2][4][6]

-

NME1 (NM23-H1/NDPK-A): While its canonical function is to maintain intracellular nucleotide pools by transferring phosphate (B84403) between nucleoside triphosphates and diphosphates, NME1 also functions as a protein histidine kinase.[7][8] It autophosphorylates on a conserved histidine residue (His118) and subsequently transfers this phosphate to a histidine residue on a target protein.[7]

-

NME2 (NM23-H2/NDPK-B): Sharing 88% sequence homology with NME1, NME2 possesses similar dual functions as both a nucleoside diphosphate kinase and a protein histidine kinase.[5][9] It plays a crucial role in signaling pathways involving G-proteins and ion channels.[10]

The Erasers: this compound Phosphatases

The removal of the phosphate group from histidine residues is catalyzed by a specific class of enzymes known as this compound phosphatases. Three primary enzymes have been characterized in mammals:

-

PHPT1 (this compound Phosphatase 1): Also known as 14 kDa this compound phosphatase, PHPT1 is a highly specific enzyme that hydrolyzes pHis residues.[11][12] It is structurally distinct from serine/threonine and tyrosine phosphatases and is insensitive to common inhibitors like okadaic acid and vanadate.[11] PHPT1 has been shown to dephosphorylate a range of substrates, including ATP-citrate lyase and the G-protein β-subunit, thereby playing a key regulatory role.[2][6]

-

LHPP (Phospholysine this compound Inorganic Pyrophosphate Phosphatase): As its name suggests, LHPP can hydrolyze multiple substrates, including this compound.[6][13] It belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases.[11] While its specific protein substrates are still being fully elucidated, LHPP has been identified as a tumor suppressor, with its downregulation linked to increased histidine phosphorylation and poorer outcomes in hepatocellular carcinoma.[13][14][15]

-

PGAM5 (Phosphoglycerate Mutase Family Member 5): PGAM5 is a mitochondrial protein that also exists in a cytosolic form and functions as a serine/threonine phosphatase.[16][17] Importantly, it has been identified as a bona fide this compound phosphatase that specifically dephosphorylates NME2 at its catalytic His118 residue, thereby acting as a key negative regulator of NME2's kinase activity.[16][18]

Quantitative Analysis of Enzymatic Activity

The kinetic characterization of these enzymes is crucial for understanding their cellular function and for the development of targeted therapeutics. The data below summarizes key kinetic parameters reported in the literature.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| PHPT1 | DiFMUP | 220 ± 30 | 0.39 ± 0.02 | 1800 ± 200 | Fluorogenic, non-physiological substrate.[19] |

| PHPT1 | pNPP | - | - | - | Oxidation of Met95 led to a 1.4-fold decrease in Km with no change in kcat.[1] |

| PHPT1 | 1-pHis vs 3-pHis | - | - | - | Slight preference for 1-pHis, with kcat/Km values within a 2-fold difference.[1] |

| NME1 | - | - | - | - | Quantitative kinetic data for pHis protein substrates is not well-established. |

| NME2 | - | - | - | - | Quantitative kinetic data for pHis protein substrates is not well-established. |

| LHPP | - | - | - | - | Quantitative kinetic data for pHis protein substrates is not well-established. |

| PGAM5 | - | - | - | - | Quantitative kinetic data for pHis protein substrates is not well-established. |

Note: The study of pHis enzyme kinetics is an active area of research, and the lack of comprehensive data for physiological substrates highlights the technical challenges associated with the instability of this compound.

Signaling Pathways and Regulatory Networks

This compound metabolism is integrated into several key cellular signaling pathways. The following diagrams illustrate some of the well-characterized regulatory networks.

Caption: Prokaryotic two-component signaling pathway.

Caption: NME2 and PHPT1 regulation of G-protein signaling.

Caption: Regulation of KCa3.1 ion channel by pHis enzymes.

Caption: NME1/PHPT1 regulation of ATP-Citrate Lyase (ACLY).

Experimental Protocols

Accurate and reproducible methods are essential for the study of pHis metabolism. Below are methodologies for key assays used to characterize pHis kinases and phosphatases.

Protocol 1: Fluorogenic Phosphatase Assay for PHPT1 Activity

This assay utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to continuously monitor phosphatase activity.[19]

Materials:

-

Recombinant human PHPT1

-

DiFMUP (100 mM stock in DMSO)

-

Assay Buffer: 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0

-

96-well black, half-area microplates

-

Fluorescence microplate reader (Excitation: 350 nm, Emission: 455 nm)

Methodology:

-

Enzyme Preparation: Dilute recombinant PHPT1 to a working concentration (e.g., ~100 nM final concentration) in ice-cold Assay Buffer immediately before use.

-

Substrate Dilution: Prepare a series of DiFMUP dilutions in DMSO from the stock solution. Further dilute these into Assay Buffer to achieve the desired final concentrations for kinetic analysis (e.g., for Km determination).

-

Assay Setup: To each well of the 96-well plate, add Assay Buffer to a volume of 35-40 µL.

-

Substrate Addition: Add 5 µL of the appropriate DiFMUP working solution to each well. For wells with less than 5 µL of DiFMUP solution, add DMSO to bring the total volume of DMSO/DiFMUP solution to 5 µL, maintaining a constant final DMSO concentration of 10%.

-

Reaction Initiation: Initiate the reaction by adding 5 µL of the diluted PHPT1 enzyme solution to each well.

-

Data Acquisition: Immediately place the microplate in the reader and begin recording fluorescence intensity at 30-second intervals for 15-30 minutes.

-

Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. For Km and kcat determination, plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Malachite Green Colorimetric Phosphatase Assay

This endpoint assay is a general method for detecting the release of inorganic phosphate (Pi) from a phosphosubstrate and can be adapted for any pHis phosphatase.[3][4][6]

Materials:

-

Phosphatase of interest (e.g., LHPP, PGAM5)

-

This compound-containing peptide or protein substrate

-

Assay Buffer appropriate for the enzyme (e.g., 50 mM Tris-HCl, 1 mM DTT, pH 7.5)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v). Prepare fresh daily.

-

-

Phosphate Standard (e.g., 1 M KH2PO4) for standard curve

-

96-well clear, flat-bottom microplate

-

Microplate reader (absorbance at 620-660 nm)

Methodology:

-

Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 40 µM) by diluting the Phosphate Standard stock in the Assay Buffer.

-

Reaction Setup: In microcentrifuge tubes, set up the phosphatase reactions. For each reaction, combine Assay Buffer, the desired concentration of the phosphosubstrate, and any potential inhibitors.

-

Reaction Initiation: Start the reaction by adding the phosphatase enzyme to a final volume (e.g., 50 µL). Include a "no enzyme" control.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination & Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each 50 µL reaction. This also initiates color development.

-

Incubation: Incubate at room temperature for 15-20 minutes to allow for stable color formation.

-

Absorbance Measurement: Transfer the reactions to the 96-well plate and measure the absorbance at ~650 nm.

-

Data Analysis: Subtract the absorbance of the "no enzyme" blank from all readings. Calculate the amount of phosphate released in each sample by comparing its absorbance to the phosphate standard curve.

Protocol 3: In Vitro Histidine Kinase Assay (for NME1/NME2)

This protocol is designed to measure the transfer of a phosphate group from ATP to a substrate protein by NME1 or NME2.[20] Detection can be achieved using pHis-specific antibodies or radiolabeled ATP.

Materials:

-

Recombinant NME1 or NME2

-

Substrate protein (e.g., recombinant ATP-Citrate Lyase, G-protein β-subunit)

-

Kinase Buffer: 20 mM Tris-HCl, pH 8.8, 5 mM MgCl2, 1 mM DTT

-

ATP (can be [γ-32P]ATP for radioactive detection or "cold" ATP for immunoblot detection)

-

SDS-PAGE loading buffer

-

Immunoblotting reagents (if applicable), including primary anti-pHis antibodies and secondary antibodies.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the substrate protein (e.g., 600 ng) with NME1 or NME2 (e.g., 400 ng) in Kinase Buffer.

-

Reaction Initiation: Start the reaction by adding ATP to a final concentration of ~0.25 µM.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Sample Denaturation: Heat the samples at 70°C for 10 minutes. Crucially, do not boil the samples (i.e., avoid 95-100°C) , as the P-N bond of this compound is heat-labile.

-

Analysis:

-

Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with 1-pHis or 3-pHis specific antibodies to detect phosphorylation of the substrate.

-

Autoradiography: If using [γ-32P]ATP, separate proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Conclusion and Future Directions

The enzymes NME1, NME2, PHPT1, LHPP, and PGAM5 form the core of a dynamic system that regulates cellular signaling through reversible histidine phosphorylation. While significant progress has been made in identifying these key players and their roles in specific pathways, the field is still ripe for discovery. A deeper quantitative understanding of their kinetics with physiological substrates, the identification of new substrates, and the elucidation of their regulatory mechanisms will be critical. The development of more stable pHis analogs and more specific chemical probes will undoubtedly accelerate research in this area, paving the way for novel therapeutic strategies targeting diseases where pHis signaling is dysregulated, such as cancer and immunological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. NME2 - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Regulation of metastasis suppressor NME1 by a key metabolic cofactor coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress on Nme (NDP kinase/Nm23/Awd) gene family-related functions derived from animal model systems: studies on development, cardiovascular disease, and cancer metastasis exemplified - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The many ways that nature has exploited the unusual structural and chemical properties of this compound for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic constants for receptor-dependent and receptor-independent low density lipoprotein transport in the tissues of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G protein subunit phosphorylation as a regulatory mechanism in heterotrimeric G protein signaling in mammals, yeast, and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of PGAM5 as a mammalian protein histidine phosphatase that plays a central role to negatively regulate CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PGAM5 - Wikipedia [en.wikipedia.org]

- 18. Identification of PGAM5 as a Mammalian Protein Histidine Phosphatase that Plays a Central Role to Negatively Regulate CD4(+) T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The relationship of NM23 (NME) metastasis suppressor histidine phosphorylation to its nucleoside diphosphate kinase, histidine protein kinase and motility suppression activities - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Isomers: A Technical Guide to the Biological Significance of 1-pHis and 3-pHis

For Researchers, Scientists, and Drug Development Professionals

Histidine phosphorylation, a crucial yet often overlooked post-translational modification, plays a pivotal role in a multitude of cellular processes. Unlike the well-studied phosphorylation of serine, threonine, and tyrosine, which form stable phosphoester bonds, histidine phosphorylation results in a labile phosphoramidate (B1195095) linkage. This inherent instability, particularly under acidic conditions, has historically hampered its investigation. However, recent advancements in analytical techniques and the development of specific antibodies have unveiled the distinct and vital roles of its two positional isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis). This technical guide provides an in-depth exploration of the biological significance of these two isomers, offering a comprehensive resource for researchers and drug development professionals.

Core Distinctions and Biological Roles

Phosphorylation of the imidazole (B134444) ring of histidine can occur on either the N1 (π, pros) or N3 (τ, tele) nitrogen atom, giving rise to 1-pHis and 3-pHis, respectively.[1][2] These isomers are not functionally redundant; they participate in distinct signaling pathways and enzymatic reactions, a distinction largely dictated by the specific enzymes that catalyze their formation and the structural contexts in which they occur.[3][4]

1-Phosphohistidine (1-pHis): A Key Intermediate in Nucleotide Metabolism

The 1-pHis isomer is predominantly recognized as a high-energy phospho-intermediate in the catalytic cycle of Nucleoside Diphosphate (B83284) Kinases (NDPKs), also known as NME family members.[3][5] These enzymes are crucial for maintaining cellular nucleotide triphosphate homeostasis by transferring a phosphate (B84403) group from ATP to a nucleoside diphosphate (NDP).[1][6] The formation of 1-pHis is a transient but essential step in this process. Mammalian histidine kinases NME1 and NME2 are key players in generating 1-pHis.[7][8]

3-Phosphohistidine (3-pHis): A Versatile Player in Signaling and Metabolism

The 3-pHis isomer exhibits a broader range of biological functions, acting as both an enzyme intermediate and a key component of signaling cascades.[3] It is the more chemically stable of the two isomers.[2][9]

In prokaryotes, lower eukaryotes, and plants, 3-pHis is central to two-component signaling (TCS) systems.[1][7] In these pathways, a sensor histidine kinase autophosphorylates on a histidine residue to form 3-pHis in response to an environmental stimulus. This phosphate group is then transferred to an aspartate residue on a response regulator protein, eliciting a cellular response.[1][6]

In mammals, 3-pHis serves as a catalytic intermediate for several metabolic enzymes, including:

-

Phosphoglycerate mutase (PGAM): Involved in glycolysis.[3]

-

Succinyl-CoA synthetase (SCS): A key enzyme in the citric acid cycle.[3][4]

-

ATP-citrate lyase (ACLY): Plays a central role in fatty acid synthesis.[3]

Recent studies have also implicated 3-pHis in mammalian signaling, with evidence suggesting its involvement in processes like mitosis and the regulation of ion channels.[4][10]

Quantitative Data Summary

The transient nature and lability of phosphohistidine have made its quantification challenging. However, recent studies have begun to shed light on its abundance and stability.

| Parameter | 1-pHis | 3-pHis | Reference |

| Relative Stability | Less stable, particularly below pH 7. | More chemically stable than 1-pHis. | [1][2][4] |

| Half-life (pH 7, 46°C) | 1 minute | 78 minutes | [1] |

| Half-life (pH 8, 46°C) | 34 minutes | > 78 minutes | [1] |

| Abundance in Mammalian Cells | Estimated to be as abundant as phosphotyrosine (~1% of total phosphorylation). | Estimated to be as abundant as phosphotyrosine (~1% of total phosphorylation). | [3] |

| Measured Abundance (16HBE14o- cells) | Not individually quantified. | 23 µmol/g of protein (total pHis, predominantly 3-pHis). | [11] |

| Measured Abundance per cell (16HBE14o- cells) | Not individually quantified. | 1.8 fmol/cell (total pHis, predominantly 3-pHis). | [11] |

Key Signaling Pathways and Experimental Workflows

Visualizing the intricate networks in which 1-pHis and 3-pHis operate is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying this compound.

Detailed Experimental Protocols

The study of this compound requires specialized protocols that account for the lability of the P-N bond. Below are summaries of key experimental methodologies.

Sample Preparation for this compound Analysis

To prevent the acid-catalyzed hydrolysis of this compound, all lysis and subsequent handling steps must be performed under basic conditions.

-

Lysis Buffer: A common lysis buffer consists of 0.1 M Na₂CO₃/NaHCO₃, 7 M urea (B33335), at pH 10.8.[11] This high pH helps to preserve the phosphoramidate bond.

-

Immediate Processing: Lysates should be processed immediately and kept on ice or flash-frozen to minimize enzymatic degradation and spontaneous hydrolysis.

-

Denaturation: The inclusion of strong denaturants like urea is crucial to inhibit phosphatase activity.[11]

Generation of 1-pHis and 3-pHis Protein Standards

For antibody screening and as positive controls in experiments, specific in vitro phosphorylation assays are used to generate proteins with either 1-pHis or 3-pHis.

-

1-pHis Generation (NME1/2 Autophosphorylation):

-

3-pHis Generation (PGAM Autophosphorylation):

-

Incubate purified phosphoglycerate mutase (PGAM) with its cofactor 2,3-bisphosphoglycerate (B1242519) (2,3-DPG) for 10 minutes at 30°C.[3]

-

This induces autophosphorylation on the catalytic histidine residue (H11), forming 3-pHis.[3]

-

Immunodetection of 1-pHis and 3-pHis

The development of monoclonal antibodies (mAbs) specific to each isomer has revolutionized the detection of this compound.

-

Antibody Development: Isomer-specific mAbs were developed by immunizing rabbits with stable this compound analogs, such as 1- and 3-phosphotriazolylalanine (pTza), embedded in a degenerate peptide sequence.[4][12]

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% w/v dry milk in Tris-buffered saline with Tween 20).

-

Incubate with primary anti-1-pHis or anti-3-pHis monoclonal antibodies.

-

Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Detect using an appropriate substrate. Note: Avoid heating samples in acidic loading buffer before SDS-PAGE, as this can lead to pHis hydrolysis.[3]

-

-

Immunofluorescence: Isomer-specific mAbs can be used to visualize the subcellular localization of 1-pHis and 3-pHis containing proteins in fixed cells.[3][4]

Mass Spectrometry-based Proteomics for this compound Site Identification

Identifying the specific sites of histidine phosphorylation requires mass spectrometry, with modifications to standard phosphoproteomics workflows.

-

Enrichment: Immunoaffinity purification using isomer-specific antibodies is performed on cell lysates to enrich for pHis-containing proteins and peptides.[5]

-

Digestion: Standard tryptic digestion conditions can lead to the loss of this compound.[11] Optimization of digestion conditions (e.g., shorter digestion times, alternative proteases) may be necessary.

-

LC-MS/MS Analysis:

-

Utilize liquid chromatography with mobile phases that are not strongly acidic to prevent pHis loss.[13][14]

-

Employ fragmentation methods such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) for peptide sequencing and localization of the phosphorylation site.

-

Specialized data analysis software and search parameters are required to identify peptides with the mass shift corresponding to phosphorylation on a histidine residue.

-

Analysis of this compound Phosphatase Activity

Assays to measure the activity of phosphatases that dephosphorylate pHis, such as PHPT1, are crucial for understanding the regulation of histidine phosphorylation.

-

Substrate Preparation: Chemically phosphorylated histone H4 or synthetic peptides containing a pHis site can be used as substrates.[15]

-

Dephosphorylation Assay:

-

Incubate the purified phosphatase (e.g., PHPT1) with the pHis substrate at 30°C for varying time points.

-

Stop the reaction and separate the released inorganic phosphate from the peptide using techniques like ion-exchange chromatography (e.g., DEAE-Sephacel spin columns).[15]

-

Quantify the released phosphate using a colorimetric method, such as the malachite green assay.[15]

-

Therapeutic Potential and Future Directions

The distinct roles of 1-pHis and 3-pHis in critical cellular processes, including those dysregulated in diseases like cancer, make the enzymes that regulate their levels attractive therapeutic targets.[2][16][17] For instance, the involvement of NME1 in cancer metastasis and the role of this compound signaling in growth factor-independent proliferation of esophageal squamous cell carcinoma highlight the potential of targeting histidine kinases.[10] Similarly, this compound phosphatases like PHPT1 and LHPP are being explored as potential drug targets.[16][18]

The continued development of more robust analytical tools, including improved antibodies and mass spectrometry techniques, will be essential to further unravel the complexities of the this compound world. Future research will likely focus on:

-

Identifying the full complement of histidine kinases and phosphatases in mammals.

-

Mapping the complete "pHis-proteome" and understanding its dynamic regulation.

-

Elucidating the precise functional consequences of histidine phosphorylation on a wider range of proteins.

-

Developing potent and specific inhibitors of histidine kinases and phosphatases for therapeutic applications.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Histidine Phosphorylation: Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The many ways that nature has exploited the unusual structural and chemical properties of this compound for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: this compound Signaling in Mammalian Cells [drug-dev.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound signaling promotes FAK-RB1 interaction and growth factor-independent proliferation of esophageal squamous cell carcinoma [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of this compound in proteins in a mammalian cell line by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. diva-portal.org [diva-portal.org]

- 15. A screening method for this compound phosphatase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a Target Site for Covalent Inhibition of Protein this compound Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phospholysine this compound inorganic pyrophosphate phosphatase suppresses insulin-like growth factor 1 receptor expression to inhibit cell adhesion and proliferation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The High-Energy World of Phosphohistidine: A Technical Guide to the Phosphoramidate Bond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphohistidine (pHis), a historically elusive post-translational modification, is increasingly recognized for its critical role in cellular signaling and enzymatic catalysis. The lability of its high-energy phosphoramidate (B1195095) (P-N) bond has long posed significant analytical challenges, hindering a comprehensive understanding of its function. This technical guide provides an in-depth exploration of the core chemical and biological properties of this compound. It consolidates quantitative data on the thermodynamics of the phosphoramidate bond, details contemporary experimental protocols for its study, and presents visual workflows and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Energetics of the Phosphoramidate Bond

The defining characteristic of this compound is its high-energy phosphoramidate bond. Unlike the more commonly studied phosphoesters (phosphoserine, phosphothreonine, and phosphotyrosine), the P-N linkage in pHis is thermodynamically less stable, priming it for rapid phosphoryl group transfer. This high-energy nature is fundamental to its role as a transient intermediate in phosphorelay systems and enzymatic reactions.[1][2]

The standard Gibbs free energy of hydrolysis (ΔG°') for the phosphoramidate bond in this compound is significantly more negative than that of phosphoester bonds, underscoring its high-energy character.[2][3] This property facilitates the transfer of the phosphoryl group to downstream substrates, often with a low energy barrier.[2]

| Parameter | This compound (Phosphoramidate Bond) | Phosphoserine/Threonine (Phosphoester Bond) | Reference(s) |

| Standard Free Energy of Hydrolysis (ΔG°') | -12 to -14 kcal/mol (-50 to -59 kJ/mol) | -6.5 to -9.5 kcal/mol (-27 to -40 kJ/mol) | [2][3][4] |

Isomers and Stability

Phosphorylation of the histidine imidazole (B134444) ring can occur at two positions, leading to two isomeric forms: 1-phosphohistidine (1-pHis or pros-pHis, π-pHis) and 3-phosphohistidine (3-pHis or tele-pHis, τ-pHis).[2][5] Both isomers are labile under acidic conditions, a primary reason for the historical difficulty in their detection and characterization using traditional phosphoproteomic workflows that often employ acidic conditions for peptide enrichment.[1][4][6] 1-pHis is generally less stable than 3-pHis and can isomerize to the 3-pHis form under mildly basic conditions.[2]

| Isomer | Position of Phosphorylation | Relative Stability | Key Characteristics | Reference(s) |

| 1-pHis (π-pHis) | N-1 (pros) of imidazole ring | Less stable | More susceptible to hydrolysis. | [2] |

| 3-pHis (τ-pHis) | N-3 (tele) of imidazole ring | More stable | The thermodynamically favored isomer. | [2] |

Role in Signaling Pathways

This compound is a central player in the two-component signaling systems prevalent in bacteria, archaea, fungi, and plants.[6][7] These systems allow organisms to sense and respond to environmental stimuli. In mammalian cells, evidence for the importance of this compound signaling is growing, with involvement in processes like cell cycle regulation, metabolism, and ion channel activity.[5][7][8]

Bacterial Two-Component Signaling

The canonical two-component system consists of a sensor histidine kinase and a response regulator. Upon stimulus detection, the histidine kinase autophosphorylates on a conserved histidine residue. This high-energy phosphate (B84403) is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates downstream cellular processes, often through changes in gene expression.[7]

Mammalian this compound Signaling

In mammals, the nucleoside diphosphate (B83284) kinases NME1 and NME2 act as histidine kinases.[7][8] this compound phosphatases, such as PHPT1 and LHPP, reverse this modification, highlighting the dynamic and regulatory nature of this PTM in mammalian cells.[5][8] These pathways are implicated in cancer, differentiation, and apoptosis.[2][7]

Experimental Protocols

The study of this compound requires specialized methods to circumvent the lability of the phosphoramidate bond.

Synthesis of this compound-Containing Peptides

Chemical synthesis of pHis-containing peptides is crucial for generating standards and tools for immunological and biochemical assays.[9][10]

Protocol: Solid-Phase Peptide Synthesis of this compound Peptides

-

Resin and Protection: Start with a suitable solid support (e.g., Wang resin) and Fmoc-protected amino acids.

-

Histidine Coupling: Couple Fmoc-His(Trt)-OH to the growing peptide chain.

-

On-Resin Phosphorylation: After deprotection of the Fmoc group, perform on-resin phosphorylation of the histidine side chain using a phosphoramidite (B1245037) reagent (e.g., di-tert-butyl N,N-diethylphosphoramidite) followed by oxidation.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail that maintains a neutral or slightly basic pH to preserve the this compound. A common cocktail includes trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water, but conditions must be carefully optimized.

-

Purification: Purify the resulting phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Detection and Analysis of this compound

MS-based proteomics is a powerful tool for identifying this compound sites. However, standard protocols must be modified to prevent hydrolysis.[4][11][12]

Protocol: MS-based Identification of this compound

-

Protein Extraction: Lyse cells under denaturing and alkaline conditions (e.g., using a buffer with 7 M urea (B33335) at pH 10.8) to inactivate phosphatases and preserve pHis.[13]

-

Proteolytic Digestion: Perform enzymatic digestion (e.g., with trypsin) at a neutral to slightly alkaline pH. Avoid acidic conditions.

-

Phosphopeptide Enrichment: Utilize enrichment strategies that are compatible with non-acidic conditions, such as unbiased phosphopeptide enrichment using strong anion exchange (UPAX).[4] Traditional immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) enrichment, which require acidic conditions, lead to the loss of pHis.[4]

-

LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Employ fragmentation methods like collision-induced dissociation (CID), which can produce characteristic neutral losses from pHis peptides.[14]

-

Data Analysis: Use specialized bioinformatics software or search strategies that account for the mass of phosphorylation on histidine and potential neutral loss signatures.[14]

³¹P NMR is a non-destructive method that allows for the absolute quantification of different phosphorylated amino acids in a complex protein mixture, provided that sample preparation preserves the pHis modification.[13][15][16]

Protocol: ³¹P NMR Analysis of Cellular this compound

-

Cell Lysis and Protein Extraction: Lyse cells directly in a high pH buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃, 7 M urea, pH 10.8) to ensure the stability of this compound.[13]

-

Sample Preparation: Subject the lysate to sonication to reduce viscosity. Perform buffer exchange and concentration into an NMR-compatible buffer, again maintaining a high pH.[13]

-

NMR Data Acquisition: Acquire ³¹P NMR spectra. This compound signals typically appear in a distinct chemical shift range.

-

Quantification: Integrate the signals corresponding to this compound and other phosphoamino acids. Use an external standard for absolute quantification.[13][15]

| Phosphoamino Acid | Abundance in 16HBE14o- cells (µmol/g protein) | Abundance in 16HBE14o- cells (fmol/cell) | Reference(s) |

| This compound | 23 | 1.8 | [13][15][16][17] |

| Phosphoserine/Threonine | 68 | 5.8 | [13][15][16][17] |

The development of stable this compound analogs has enabled the generation of monoclonal antibodies specific for 1-pHis and 3-pHis.[5][18][19] These antibodies are invaluable tools for Western blotting, immunofluorescence, and immunoaffinity purification.[20][21]

Protocol: Western Blotting for this compound

-

Sample Preparation: Prepare protein lysates under conditions that preserve pHis (alkaline pH, phosphatase inhibitors).

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with a pHis-specific monoclonal antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Drug Development Implications

The growing understanding of this compound's role in mammalian signaling, particularly in pathways related to cancer and other diseases, presents new opportunities for therapeutic intervention.[2][7] The enzymes that write (histidine kinases like NME1/NME2) and erase (phosphatases like PHPT1) this modification are potential drug targets.[7][22] The development of stable pHis mimetics and specific antibodies is paving the way for screening assays and the rational design of inhibitors or modulators of this compound signaling pathways.[19][22]

Conclusion

This compound, with its high-energy phosphoramidate bond, is a critical but historically underappreciated post-translational modification. Advances in chemical synthesis, mass spectrometry, NMR spectroscopy, and antibody development are finally enabling a more thorough investigation of its roles in biology. For researchers and drug development professionals, a deep understanding of the unique chemistry and specialized analytical techniques for this compound is essential to unlock its full potential as a biological regulator and a therapeutic target.

References

- 1. Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chasing this compound, an elusive sibling in the phosphoamino acid family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The many ways that nature has exploited the unusual structural and chemical properties of this compound for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: this compound Signaling in Mammalian Cells [drug-dev.com]

- 8. Histidine Phosphorylation: Protein Kinases and Phosphatases [mdpi.com]

- 9. Synthesis and characterization of histidine-phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of histidine-phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection and analysis of protein histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometric analysis of protein histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of this compound in proteins in a mammalian cell line by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. 31P NMR spectroscopy demonstrates large amounts of this compound in mammalian cells - White Rose Research Online [eprints.whiterose.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Development of Stable this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of 1- and 3-Phosphohistidine (pHis) Protein Modification Using Model Enzymes Expressed in Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 21. pnas.org [pnas.org]

- 22. Technology - this compound Mimetics for the Development of Anti-Phosphohistidine Antibodies and Identification of Therapeutic Targets [puotl.technologypublisher.com]

A Technical Guide to Non-Canonical Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of non-canonical protein phosphorylation, a burgeoning field in signal transduction and cellular regulation. It moves beyond the well-studied serine, threonine, and tyrosine phosphorylation events to explore the less-characterized, yet critically important, phosphorylation of other amino acids. This document details the key enzymes, substrates, and signaling pathways involved, presents quantitative data, outlines experimental methodologies, and discusses the therapeutic potential of targeting these novel modifications.

Introduction to Non-Canonical Protein Phosphorylation

For decades, protein phosphorylation has been studied almost exclusively in the context of serine (Ser), threonine (Thr), and tyrosine (Tyr) residues. This "canonical" phosphorylation is a cornerstone of cellular signaling, regulating a vast array of biological processes. However, a growing body of evidence has illuminated the existence and importance of "non-canonical" phosphorylation on other amino acids, including histidine (His), arginine (Arg), lysine (B10760008) (Lys), cysteine (Cys), aspartate (Asp), and glutamate (B1630785) (Glu). These modifications are often transient and chemically labile, which has historically made them difficult to detect and study, leading to their underrepresentation in the scientific literature.

Recent advancements in mass spectrometry and chemical biology have enabled more robust identification and characterization of these elusive phosphorylation events. It is now clear that non-canonical phosphorylation is a widespread and functionally significant post-translational modification involved in diverse cellular processes, from metabolism and ion homeostasis to cell signaling and tumorigenesis.

Types of Non-Canonical Protein Phosphorylation

Histidine phosphorylation plays a crucial role in two-component signaling systems in prokaryotes and lower eukaryotes. In mammals, two key enzymes responsible for pHis are the nucleoside diphosphate (B83284) kinases NME1 (also known as NM23-H1) and NME2 (NM23-H2). These enzymes exhibit dual kinase and phosphatase activity.

-

Key Kinases: NME1, NME2, PGAM1/PGAM2 (as part of the catalytic cycle).

-

Key Substrates: ATP-citrate lyase (ACLY), potassium channel KCa3.1, and the translation elongation factor eEF2.

-

Functional Roles: Regulation of cell energy metabolism, ion channel function, and cell migration. For instance, NME1-mediated phosphorylation of KCa3.1 at His358 is essential for its activation and for promoting cell migration.

Arginine phosphorylation has been identified as a critical regulator of protein synthesis and stress responses, particularly in bacteria. In humans, the ATP-grasp family of enzymes, including the Gorlin syndrome-associated protein Gorlin, has been implicated in arginine phosphorylation.

-

Key Kinases: McsB (in Bacillus subtilis), Human Gorlin.

-

Key Substrates: CtsR (in B. subtilis), various cytosolic proteins.

-

Functional Roles: Protein quality control, stress response, and regulation of protein synthesis. The McsB kinase phosphorylates the CtsR repressor on arginine residues, leading to its inactivation and the subsequent expression of heat shock proteins.

Phosphorylation of cysteine residues is an emerging area of study. This modification is highly sensitive to the cellular redox environment due to the reactive nature of the cysteine thiol group.

-

Key Kinases: Epidermal growth factor receptor (EGFR), Src family kinases.

-

Key Substrates: Actin, cofilin.

-

Functional Roles: Regulation of cytoskeletal dynamics and cellular responses to oxidative stress.

Quantitative Data on Non-Canonical Phosphorylation

The transient and labile nature of non-canonical phosphorylation makes precise quantification challenging. However, advancements in analytical techniques are beginning to provide valuable quantitative insights.

| Modification Type | Organism/System | Protein | Site | Stoichiometry (%) | Method | Reference |

| pHis | Human Cells | KCa3.1 | His358 | ~15% | Phos-tag SDS-PAGE, MS | (Zhang et al., 2017) |

| pHis | E. coli | HPr | His15 | >90% | NMR, MS | (Deutscher et al., 2006) |

| pArg | B. subtilis | CtsR | Arg52/56 | Not reported | MS | (Fuhrmann et al., 2009) |

Experimental Protocols for Studying Non-Canonical Phosphorylation

The study of non-canonical phosphorylation requires specialized methods to overcome the challenges of lability and low abundance.

Due to the instability of phospho-histidine and phospho-arginine, traditional phosphopeptide enrichment methods (like TiO2 or IMAC) are often inefficient.

Protocol: A-IMAC for pHis/pArg Enrichment

-

Protein Extraction and Digestion: Extract proteins from cells or tissues under denaturing conditions. Reduce, alkylate, and digest with trypsin.

-

Acidification: Acidify the peptide mixture to pH 2.5-3.0 with trifluoroacetic acid (TFA).

-

A-IMAC Enrichment:

-

Equilibrate Fe(III)-IMAC resin with loading buffer (e.g., 50% acetonitrile, 0.1% TFA).

-

Load the acidified peptide sample onto the resin.

-

Wash the resin extensively with washing buffer (e.g., 80% acetonitrile, 0.1% TFA) to remove non-specifically bound peptides.

-

-

Elution: Elute the enriched phosphopeptides with a high pH buffer, such as 1% ammonium (B1175870) hydroxide.

-

Desalting and Mass Spectrometry: Desalt the eluted phosphopeptides using a C18 StageTip and analyze by LC-MS/MS.

The identification of non-canonical phosphorylation sites by mass spectrometry requires specific search parameters to account for the unique fragmentation patterns.

Key Considerations for MS Data Analysis:

-

Variable Modifications: Include the mass shifts for phosphorylation on His, Arg, Lys, Cys, Asp, and Glu in the database search parameters.

-

Neutral Loss: Be aware of the potential for neutral loss of the phosphate (B84403) group during fragmentation, which can complicate spectral interpretation.

-

Specialized Search Algorithms: Utilize algorithms that are optimized for the identification of labile modifications.

Signaling Pathways and Visualizations

The NME1 kinase phosphorylates the potassium channel KCa3.1 on histidine 358, leading to its activation. This pathway is crucial for calcium-dependent potassium efflux and has been implicated in cell migration, particularly in cancer cells.

Caption: NME1-mediated histidine phosphorylation of KCa3.1 promotes cell migration.

This diagram outlines a typical workflow for the identification of non-canonical phosphorylation sites from complex biological samples.

Caption: A generalized workflow for non-canonical phosphoproteomics.

Therapeutic Potential and Future Directions

The discovery of non-canonical phosphorylation pathways opens up new avenues for therapeutic intervention. For example, inhibitors of NME1 kinase activity could potentially be used to target cancer cell migration. The development of specific inhibitors for non-canonical kinases and phosphatases is a promising area for drug discovery.

The field of non-canonical phosphorylation is still in its infancy. Future research will likely focus on:

-

Developing more robust and specific enrichment techniques.

-

Identifying and characterizing novel non-canonical kinases and phosphatases.

-

Elucidating the full range of biological processes regulated by these modifications.

-

Developing tools, such as specific antibodies, to facilitate the study of non-canonical phosphorylation.

Acid-labile post-translational modifications

An In-depth Technical Guide to Acid-Labile Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. While stable PTMs like phosphorylation of serine, threonine, and tyrosine are well-studied, a class of acid-labile PTMs presents both a significant challenge and a promising opportunity in biological research and drug development. These modifications, characterized by their instability in acidic conditions typically used in proteomics workflows, play crucial roles in cellular signaling and metabolism. This guide provides a comprehensive technical overview of the core concepts, analytical methodologies, and biological significance of acid-labile PTMs.

The Chemical Nature of Acid Lability